
N-(2-(1-acetyl-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(1-acetyl-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known to exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including the acetyl group, ethoxyphenyl group, pyrazole ring, phenyl group, and methanesulfonamide group. The exact structure could be confirmed using techniques like 1H-NMR, 13C-NMR, IR, MS, and elemental analysis .Wissenschaftliche Forschungsanwendungen
Interaction Studies of Related Compounds
- Research has explored the interactions of similar compounds in aqueous solutions, particularly focusing on the effects of temperature and concentration on these interactions. This includes studies on volumetric and acoustic properties, which help in understanding the behavior of such compounds in different environments (Raphael, Bahadur, & Ebenso, 2015).
Microbial Reduction and Stereoselectivity
- Investigations into the microbial reduction of related sulfonamide compounds have been conducted. This includes studies on producing chiral intermediates for synthesis of specific pharmacological agents, illustrating the importance of stereochemistry in the development of pharmaceuticals (Patel, Banerjee, Mcnamee, & Szarka, 1993).
Synthesis and Catalytic Applications
- The synthesis of various pyrazole derivatives using specific catalysts has been a subject of research. This includes the development of efficient synthesis methods for compounds with potential applications in medicinal chemistry (Moosavi‐Zare et al., 2013).
Biological Activity and Inhibition Studies
- Studies have also been conducted on the biological activity of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes. Such research is significant for understanding the potential therapeutic applications of these compounds (Li, Song, Dai, & Tang, 2010).
Synthesis of Indole Derivatives
- Research into the synthesis of indole derivatives from related methanesulfonamides highlights the diversity of chemical reactions and products that can be derived from these compounds (Sakamoto et al., 1988).
COX-2 Inhibitory Activity
- The impact of methanesulfonamide groups on the inhibitory activity of certain compounds has been examined, particularly in the context of COX-2 inhibition. This research contributes to the understanding of how molecular modifications can enhance pharmacological activity (Singh et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[2-acetyl-3-(4-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-27-16-11-9-15(10-12-16)20-13-19(21-23(20)14(2)24)17-7-5-6-8-18(17)22-28(3,25)26/h5-12,20,22H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHPACCMGGNMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC=CC=C3NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

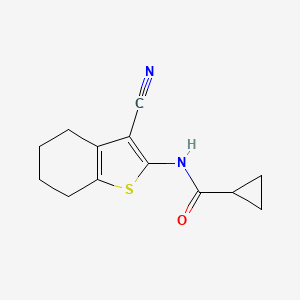
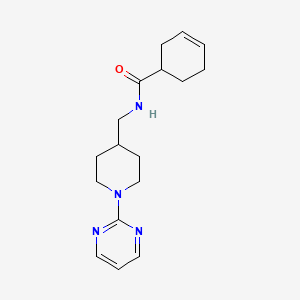

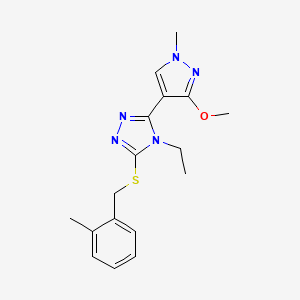

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2976603.png)
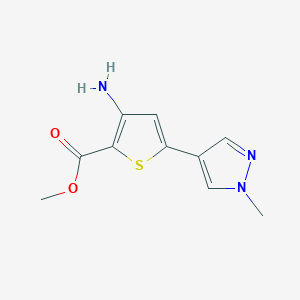
![methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2976606.png)

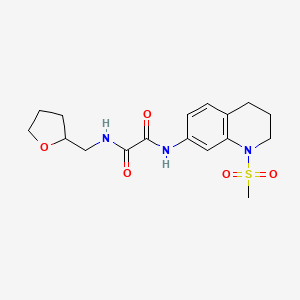
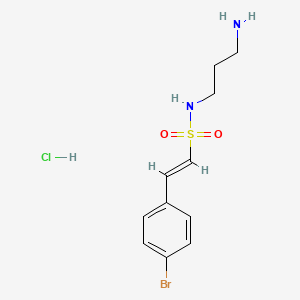
![2-[6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamido]propanamide](/img/structure/B2976616.png)

![3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2976619.png)